molecular formula C8H11O5P B6146171 dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate CAS No. 51638-47-2

dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate

Cat. No.: B6146171
CAS No.: 51638-47-2
M. Wt: 218.1
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Description

Dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a phosphonate group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate can be synthesized through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with a haloacetone. For instance, the reaction between dimethyl phosphite and bromoacetone under controlled conditions can yield the desired compound .

Another method involves the acylation of methylphosphonates. This process includes the metalation of dialkyl methylphosphonates, followed by the reaction with acetyl chloride or its synthetic equivalent .

Industrial Production Methods

Industrial production of this compound typically follows the Michaelis–Arbuzov reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity, often involving the use of iodoacetone as a reactant .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit bacterial enzymes, thereby exerting its antibacterial effects. The furan ring and phosphonate group play crucial roles in binding to the active sites of these enzymes .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (2-oxopropyl)phosphonate: Similar in structure but lacks the furan ring.

    Diethyl (2-oxopropyl)phosphonate: Similar but with ethyl groups instead of methyl groups.

Uniqueness

Dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity. This makes it more versatile in organic synthesis and medicinal applications compared to its analogs .

Properties

CAS No.

51638-47-2

Molecular Formula

C8H11O5P

Molecular Weight

218.1

Purity

0

Origin of Product

United States

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